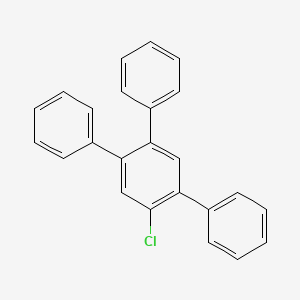
1-Chloro-2,4,5-triphenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,4,5-triphenylbenzene is an organic compound that belongs to the class of chlorobenzenes It is characterized by a benzene ring substituted with a chlorine atom and three phenyl groups at the 2, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4,5-triphenylbenzene can be synthesized through a multi-step process involving Friedel-Crafts acylation and subsequent reactions. One common method involves the acylation of benzene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to further reactions to introduce the chlorine atom and additional phenyl groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,4,5-triphenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include substituted benzenes with various functional groups.
Oxidation and Reduction: Products include quinones and hydroquinones, respectively.
Scientific Research Applications
1-Chloro-2,4,5-triphenylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-2,4,5-triphenylbenzene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
- 1-Chloro-2,4,6-triphenylbenzene
- 1-Chloro-3,4,5-triphenylbenzene
- 1-Bromo-2,4,5-triphenylbenzene
Comparison: 1-Chloro-2,4,5-triphenylbenzene is unique due to the specific positioning of the chlorine atom and phenyl groups, which influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Properties
Molecular Formula |
C24H17Cl |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
1-chloro-2,4,5-triphenylbenzene |
InChI |
InChI=1S/C24H17Cl/c25-24-17-22(19-12-6-2-7-13-19)21(18-10-4-1-5-11-18)16-23(24)20-14-8-3-9-15-20/h1-17H |
InChI Key |
NGZDLHDTABVXSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2C3=CC=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


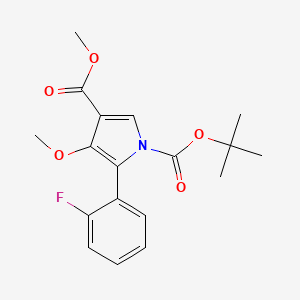
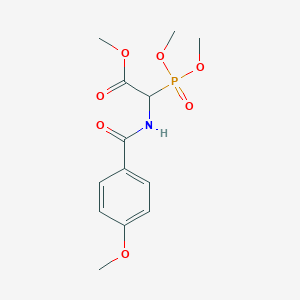
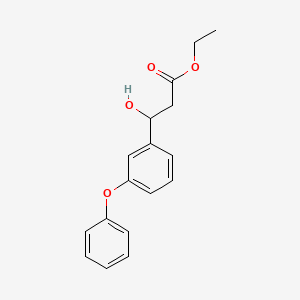
![2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole-4-carboxylic Acid](/img/structure/B13690385.png)
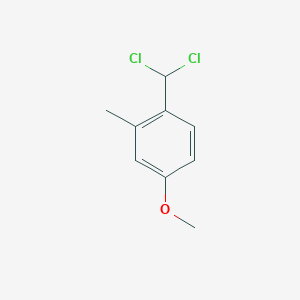
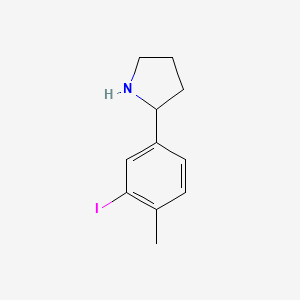
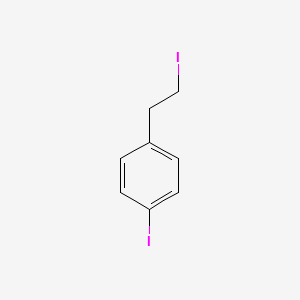
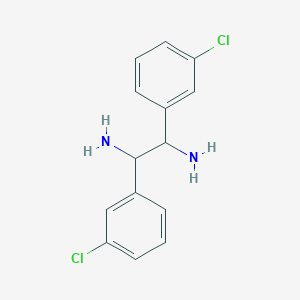
![6-Bromofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B13690443.png)

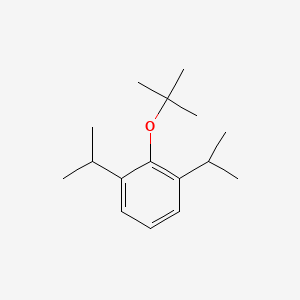
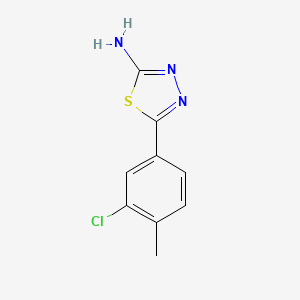
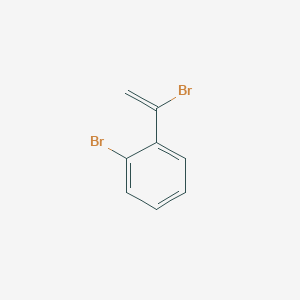
![6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13690482.png)
